4-Amino-3-methylbutane-1,3-diol;hydrochloride
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Overview
Description
4-Amino-3-methylbutane-1,3-diol;hydrochloride is a chemical compound with the molecular formula C5H13NO2·HCl. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of an amino group, a methyl group, and two hydroxyl groups, making it a versatile molecule for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylbutane-1,3-diol;hydrochloride typically involves the reaction of 3-methylbutane-1,3-diol with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reaction time to optimize the production efficiency. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methylbutane-1,3-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-Amino-3-methylbutane-1,3-diol;hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-3-methylbutane-1,3-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl groups can participate in various biochemical pathways, affecting cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutane-1,3-diol: Lacks the amino group, making it less versatile in certain reactions.
4-Amino-2-methylbutane-1,3-diol: Similar structure but with a different position of the methyl group, leading to different reactivity and properties.
Uniqueness
4-Amino-3-methylbutane-1,3-diol;hydrochloride is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
4-amino-3-methylbutane-1,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(8,4-6)2-3-7;/h7-8H,2-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMAOASTDLVNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305254-98-0 |
Source
|
Record name | 4-amino-3-methylbutane-1,3-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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